3-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol
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Overview
Description
3-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol typically involves multi-step organic reactions. One common method includes the introduction of fluorine atoms and a trifluoromethyl group to a phenol ring through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong fluorinating agents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the fluorinated aromatic ring or the phenol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the fluorine atoms or the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol involves its interaction with molecular targets through its fluorinated aromatic ring and phenol group. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methylphenol
- 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Uniqueness
3-Fluoro-5-(4-fluoro-3-trifluoromethylphenyl)phenol is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group on the phenol ring. This unique structure imparts distinct chemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications compared to similar compounds.
Properties
IUPAC Name |
3-fluoro-5-[4-fluoro-3-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O/c14-9-3-8(4-10(19)6-9)7-1-2-12(15)11(5-7)13(16,17)18/h1-6,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDFSDJUSPYHNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684529 |
Source
|
Record name | 4',5-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-00-6 |
Source
|
Record name | 4',5-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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